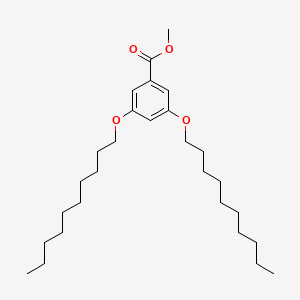

Methyl-3,5-didecoxybenzoate

Description

Methyl-3 Mercaptopropionate (CAS: Not explicitly stated; UN2810) is a sulfur-containing organic compound produced by Chevron Phillips Chemical Company LP. It serves as a chemical intermediate with applications in specialty chemicals and industrial processes. Key characteristics include:

Propriétés

Numéro CAS |

125482-06-6 |

|---|---|

Formule moléculaire |

C28H48O4 |

Poids moléculaire |

448.7 g/mol |

Nom IUPAC |

methyl 3,5-didecoxybenzoate |

InChI |

InChI=1S/C28H48O4/c1-4-6-8-10-12-14-16-18-20-31-26-22-25(28(29)30-3)23-27(24-26)32-21-19-17-15-13-11-9-7-5-2/h22-24H,4-21H2,1-3H3 |

Clé InChI |

MFTFEQAKWUOZGL-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCOC1=CC(=CC(=C1)C(=O)OC)OCCCCCCCCCC |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Related Compounds

Compound 1: Methyl 2-Formyl-3,5-Dimethoxybenzoate (CAS: 52344-93-1)

Structural Differences:

- Methyl-3 Mercaptopropionate contains a thiol (-SH) group, whereas Methyl 2-formyl-3,5-dimethoxybenzoate features methoxy (-OCH₃) and formyl (-CHO) substituents on a benzoate ester backbone .

Applications:

- Methyl 2-Formyl-3,5-Dimethoxybenzoate: Critical building block in organic synthesis, used for constructing heterocycles, pharmaceuticals, and agrochemicals .

Toxicity and Safety:

- Methyl-3 Mercaptopropionate: High acute toxicity (oral, dermal, inhalation) and severe ecological hazards .

- Methyl 2-Formyl-3,5-Dimethoxybenzoate: No toxicity data provided in evidence, but its applications suggest controlled laboratory use with standard safety protocols .

Environmental Impact:

Data Tables

Table 1: Physical Properties Comparison

Table 2: Toxicity Profile

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.